molecular formula C26H22FN3O3 B2552016 4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021218-13-2

4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2552016
CAS No.: 1021218-13-2
M. Wt: 443.478
InChI Key: ZQCRUSUQVISYNN-UHFFFAOYSA-N
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Description

4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is an organic compound with a unique structural framework that integrates elements like a benzyloxyphenyl group and a fluorobenzyl group into a pyrrolo[3,4-d]pyrimidine skeleton. This fusion gives the compound potentially diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound can follow various pathways:

  • Initial formation of the benzyloxyphenyl derivative through etherification.

  • Introduction of the fluorobenzyl group through nucleophilic substitution.

  • Cyclization reactions to form the tetrahydropyrrolo[3,4-d]pyrimidine framework. Reaction conditions often involve catalysts like palladium complexes and solvents such as dimethylformamide (DMF).

Industrial Production Methods For large-scale production, an efficient and scalable synthetic route is required. This typically involves using continuous flow chemistry to optimize reaction times and yields. Key steps include catalyzed cyclization reactions and protecting group strategies to ensure product purity.

Chemical Reactions Analysis

Types of Reactions The compound can undergo various chemical reactions, such as:

  • Oxidation : Generally leads to the formation of carbonyl-containing derivatives.

  • Reduction : Can transform nitro

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3/c27-20-10-6-17(7-11-20)14-30-15-22-23(25(30)31)24(29-26(32)28-22)19-8-12-21(13-9-19)33-16-18-4-2-1-3-5-18/h1-13,24H,14-16H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCRUSUQVISYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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